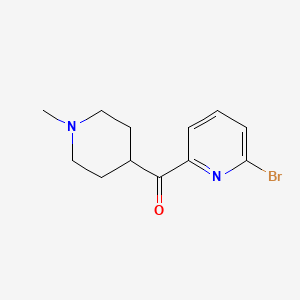

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

概要

説明

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions with methylamine, sodium methoxide, and bromination. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions leading to bromination and hydrolysis to produce the desired product . Although the exact synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone has been characterized using X-ray diffraction (XRD) studies. For example, the crystal and molecular structure of a related compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was determined, showing that it crystallizes in the monoclinic space group with specific cell parameters and exhibits intermolecular hydrogen bonding . This suggests that the compound of interest may also form specific crystalline structures and exhibit similar intermolecular interactions.

Chemical Reactions Analysis

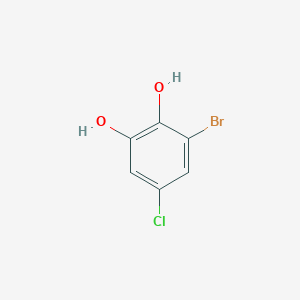

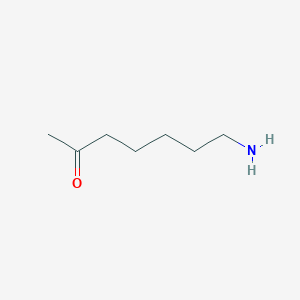

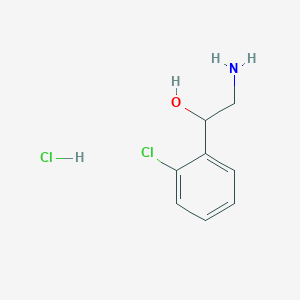

The papers describe various chemical reactions, including bromination, demethylation, and condensation reactions, which are used to synthesize different compounds. For example, the synthesis of bromophenols involves bromination and demethylation steps , while the synthesis of a Schiff base compound involves a condensation reaction . These reactions are crucial for introducing functional groups and forming the desired molecular frameworks.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their synthesis and molecular structure. The antioxidant properties of synthesized compounds were evaluated using various assays, indicating that the compounds have effective antioxidant power . Additionally, the antibacterial activities of a Schiff base compound were assessed, showing excellent antibacterial activities . These properties are significant for the potential application of these compounds in pharmaceuticals or as functional materials.

科学的研究の応用

NMDA Receptor Antagonism

Research has identified certain derivatives, such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, as potent NR2B subunit-selective antagonists of the NMDA receptor. These derivatives show promise in pain management, demonstrating effectiveness in mouse models of hyperalgesia, suggesting potential applications in pain therapy (Borza et al., 2007).

Antimicrobial Properties

A series of compounds, including substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones, have been synthesized, exhibiting notable in vitro antibacterial and antifungal activities. These compounds are derived from similar structures to (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, indicating their potential use in developing new antimicrobial agents (Reddy & Reddy, 2016).

Nonlinear Optical Applications

The compound (4-methylphenyl) (4-methylpiperidin-1-yl) methanone and its derivatives have been studied for their nonlinear optical potentials. These compounds exhibit properties that make them suitable for applications in nonlinear optical devices, indicating a potential area of application for similar compounds (Science Letters, 2021).

Analgesic Effect in Pain Management

A novel series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives have shown effectiveness as analgesics in animal models. These compounds act as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, highlighting their potential in pain management (Tsuno et al., 2017).

Synthesis Methods and Environmental Considerations

Research on the synthesis of 2- and 4-substituted benzylpiperidines, which are structurally similar to (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, has led to the development of environmentally benign methods. These methods could be significant for the scalable and sustainable production of such compounds (Ágai et al., 2004).

Structural and Spectral Analysis

Compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone have been synthesized and characterized, providing insights into the structural and spectral properties of similar methanone derivatives. Such research contributes to a deeper understanding of these compounds' chemical properties and potential applications (Shahana & Yardily, 2020).

Optical Material Synthesis

A new organic nonlinear optical material, (4-methylphenyl) (4-methylpiperidin-1-yl) methanone, has been synthesized and characterized for opto-electronic applications. Its properties suggest potential use in the field of opto-electronics and as a nonlinear optical material (Priya et al., 2019).

作用機序

Mode of Action

The mode of action of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Action Environment

. More research is needed to understand how these factors may affect the compound’s action.

Safety and Hazards

特性

IUPAC Name |

(6-bromopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFPGOFGUAEGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591896 | |

| Record name | (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |

CAS RN |

613678-08-3 | |

| Record name | (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

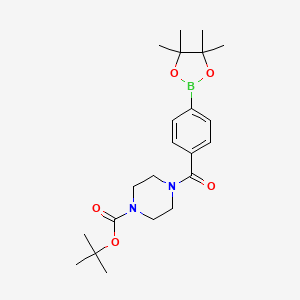

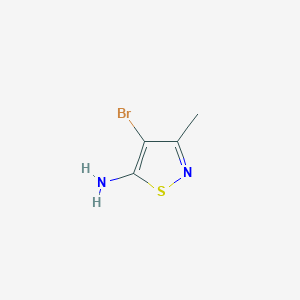

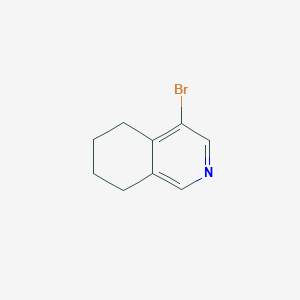

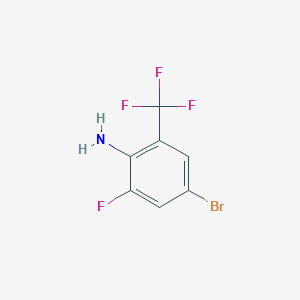

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

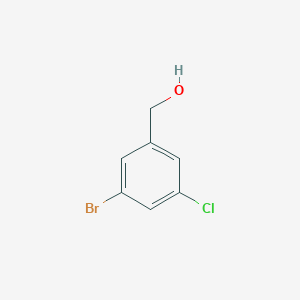

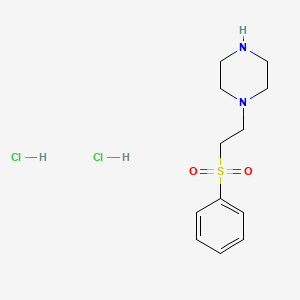

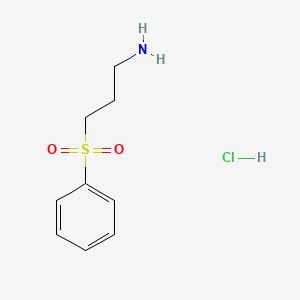

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1287050.png)